

Protocol for Solid-Phase Synthesis of Allatostatin II

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Compound of Interest

Compound Name: Allatostatin II

CAS No.: 123374-34-5

Cat. No.: B612758

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Application Note

This document provides a detailed protocol for the solid-phase synthesis of **Allatostatin II** (Dip-AST II), a neuropeptide from the cockroach *Diploptera punctata*. The synthesis is based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. **Allatostatin II** has the amino acid sequence Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH₂.^[1] This protocol is intended for researchers in peptide chemistry, drug development, and related fields.

The synthesis commences on a Rink Amide resin to generate the C-terminal amide. The protocol outlines the sequential coupling of Fmoc-protected amino acids, followed by cleavage from the resin with simultaneous removal of side-chain protecting groups. Finally, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **Allatostatin II**.

| Parameter | Value | Reference |
|-------------------------------|---|-----------------------------|
| Peptide Sequence | Gly-Asp-Gly-Arg-Leu-Tyr-Ala-Phe-Gly-Leu-NH ₂ | [1] |
| Molecular Formula | C ₅₄ H ₈₃ N ₁₅ O ₁₃ | Calculated |
| Average Molecular Weight | 1186.34 Da | Calculated |
| Monoisotopic Molecular Weight | 1185.62 Da | Calculated |
| Purity (by HPLC) | >95% | Typical result for SPPS |
| Overall Yield | 55-60% | [2] (for a similar peptide) |

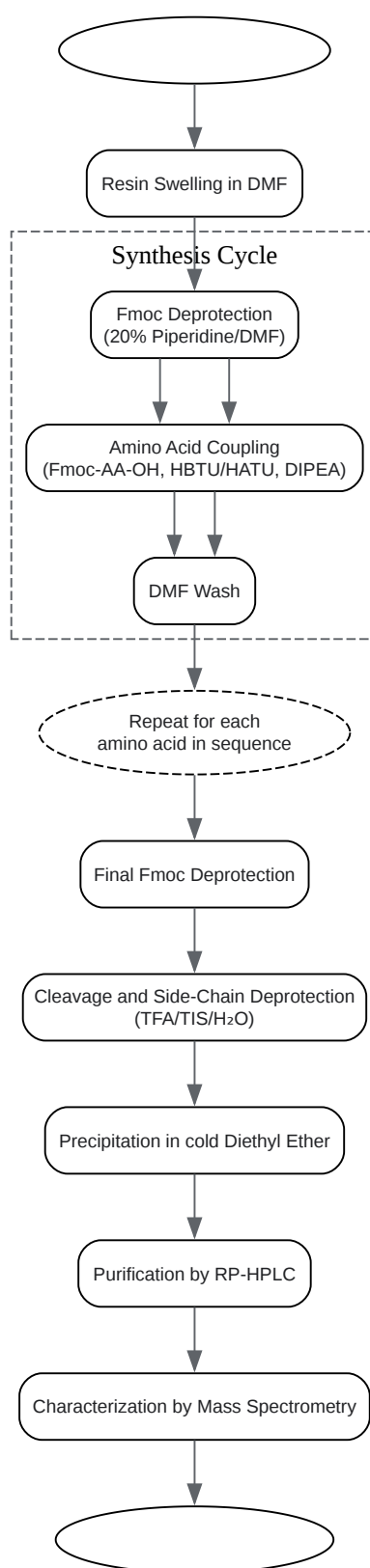
Experimental Protocol

Materials and Reagents

- Resin: Rink Amide AM resin (0.5 - 0.8 mmol/g loading)
- Fmoc-protected amino acids:
 - Fmoc-Leu-OH
 - Fmoc-Gly-OH
 - Fmoc-Phe-OH
 - Fmoc-Ala-OH
 - Fmoc-Tyr(tBu)-OH
 - Fmoc-Arg(Pbf)-OH
 - Fmoc-Asp(OtBu)-OH
- Coupling Reagents:
 - HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N'-Diisopropylethylamine)
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Solvents:
 - DMF (N,N'-Dimethylformamide), peptide synthesis grade
 - DCM (Dichloromethane)
 - Methanol
 - Diethyl ether, cold
- Cleavage Cocktail:
 - TFA (Trifluoroacetic acid), reagent grade
 - TIS (Triisopropylsilane)
 - Water, deionized
- Purification:
 - RP-HPLC system with a C18 column
 - Mobile Phase A: 0.1% TFA in water
 - Mobile Phase B: 0.1% TFA in acetonitrile
- Characterization: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Synthesis Workflow



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Caption: Solid-phase synthesis workflow for **Allatostatin II**.

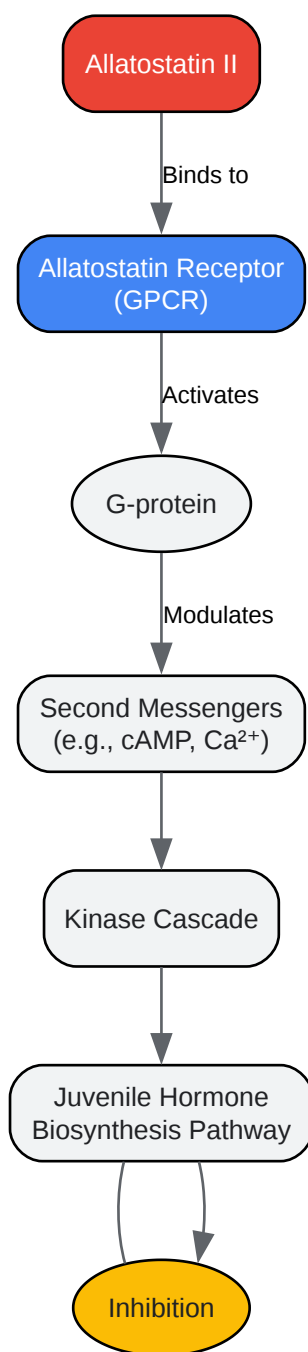
Step-by-Step Procedure

- Resin Preparation:
 - Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
 - Drain the DMF.
- Fmoc Deprotection:
 - Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
 - Drain the solution.
 - Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
 - Drain the solution and wash the resin thoroughly with DMF (5 times).
- Amino Acid Coupling (Example for the first amino acid, Leu):
 - In a separate vial, dissolve Fmoc-Leu-OH (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature.
 - Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling.
 - Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
- Chain Elongation:
 - Repeat steps 2 and 3 for each subsequent amino acid in the **Allatostatin II** sequence in the C- to N-terminal direction: Gly, Phe, Ala, Tyr(tBu), Leu, Arg(Pbf), Gly, Asp(OtBu), Gly.
- Final Deprotection:

- After the final coupling, perform a final Fmoc deprotection (step 2).
- Cleavage and Side-Chain Deprotection:
 - Wash the peptide-resin with DCM and dry it under vacuum.
 - Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water.
 - Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature with occasional swirling.
 - Filter the resin and collect the filtrate.
 - Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
- Peptide Precipitation and Purification:
 - Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
 - Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
 - Dry the crude peptide pellet under vacuum.
 - Dissolve the crude peptide in a minimal amount of mobile phase A and purify using preparative RP-HPLC with a suitable gradient of mobile phase B.
 - Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
- Characterization:
 - Confirm the identity of the purified **Allatostatin II** by mass spectrometry to verify the molecular weight.

Signaling Pathway

Allatostatin II acts as a neuropeptide that inhibits the synthesis of juvenile hormone (JH) in insects. The precise signaling pathway is complex and can involve G-protein coupled receptors (GPCRs).



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Caption: Simplified signaling pathway of **Allatostatin II**.

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References

- [1. pnas.org \[pnas.org\]](https://pubmed.ncbi.nlm.nih.gov/)
- [2. Identification of an allatostatin from adult Drosophila punctata - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [Protocol for Solid-Phase Synthesis of Allatostatin II]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b612758/docs#protocol-for-solid-phase-synthesis-of-allatostatin-ii\]](https://www.benchchem.com/product/b612758/docs#protocol-for-solid-phase-synthesis-of-allatostatin-ii)

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